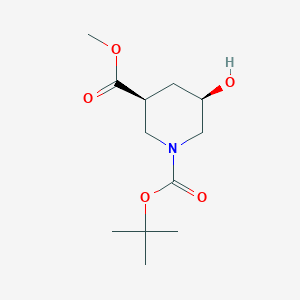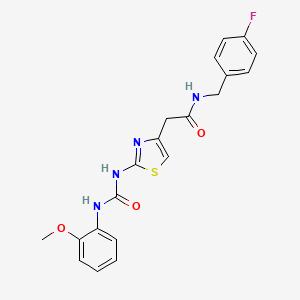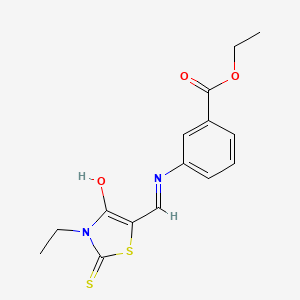
4-méthyl-1H-1,3-benzodiazol-6-ol
Vue d'ensemble
Description
“7-methyl-3H-benzimidazol-5-ol” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole . The structure of benzimidazole allows it to easily interact with the biopolymers of the living system . It has been speculated that benzimidazoles resemble purine-like structures and elicit some biological applications .Chemical Reactions Analysis
Benzimidazole is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 4-méthyl-1H-1,3-benzodiazol-6-ol :
Activité antimicrobienne
Le this compound a montré des propriétés antimicrobiennes significatives. La recherche indique son efficacité contre une variété de bactéries Gram-positives et Gram-négatives, ainsi que de champignons. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens .
Propriétés antioxydantes
Ce composé a été étudié pour ses capacités antioxydantes. Il a démontré la capacité de piéger les radicaux libres, ce qui peut aider à réduire le stress oxydatif dans les systèmes biologiques. Cette propriété est cruciale pour le développement de traitements pour les maladies liées aux dommages oxydatifs .
Potentiel anticancéreux
Des études ont exploré les propriétés anticancéreuses du this compound. Il a été constaté qu’il inhibait la croissance de certaines lignées de cellules cancéreuses, ce qui en fait un composé prometteur pour des recherches plus poussées en cancérothérapie .
Effets anti-inflammatoires
Le composé a également été étudié pour ses effets anti-inflammatoires. Il pourrait potentiellement être utilisé pour développer de nouveaux médicaments anti-inflammatoires, essentiels pour traiter diverses affections inflammatoires .
Applications antivirales
La recherche a montré que le this compound possède des propriétés antivirales. Il a été testé contre différents virus, montrant un potentiel en tant que composant dans les médicaments antiviraux .
Inhibition enzymatique
Ce composé a été étudié pour sa capacité à inhiber certaines enzymes. Les inhibiteurs enzymatiques sont essentiels dans le développement de médicaments pour diverses maladies, notamment les troubles métaboliques et les infections .
Effets neuroprotecteurs
Des recherches sont en cours sur les effets neuroprotecteurs du this compound. Il a montré un potentiel pour protéger les cellules nerveuses des dommages, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives .
Propriétés photophysiques
Les propriétés photophysiques de ce composé ont été explorées pour des applications potentielles en science des matériaux. Ses propriétés uniques pourraient être utiles dans le développement de nouveaux matériaux pour les dispositifs électroniques et photoniques .
Mécanisme D'action
Mode of Action
It is known that imidazole derivatives, which include this compound, have a broad range of chemical and biological properties . They can interact with various biological targets, leading to different physiological changes .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-methyl-1H-1,3-benzodiazol-6-ol . These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.
Safety and Hazards
Orientations Futures
Benzimidazoles and their derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and are extensively explored as inhibitors of various enzymes involved in a wide range of therapeutic uses . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a future direction for benzimidazole research .
Propriétés
IUPAC Name |
7-methyl-3H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6(11)3-7-8(5)10-4-9-7/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVFKSZUIFBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231749-80-6 | |
| Record name | 4-methyl-1H-1,3-benzodiazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)



![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)


![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)


![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)
